1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione
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Overview
Description
1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a methoxyphenoxy group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps. One common method includes the condensation of 3-(4-methoxyphenoxy)propan-1-amine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The mixture is heated to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of catalysts and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)-1-iodopropane: This compound shares the methoxyphenoxy group and propyl chain but differs in its iodine substitution.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar methoxyphenyl group but includes a triazole ring and additional methoxy groups.
Uniqueness
1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is unique due to its indole core, which imparts specific chemical and biological properties. The combination of the methoxyphenoxy group and the indole ring makes it a versatile compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]-5-methylindole-2,3-dione |
InChI |
InChI=1S/C19H19NO4/c1-13-4-9-17-16(12-13)18(21)19(22)20(17)10-3-11-24-15-7-5-14(23-2)6-8-15/h4-9,12H,3,10-11H2,1-2H3 |
InChI Key |
PFRZPVZJPBRZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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